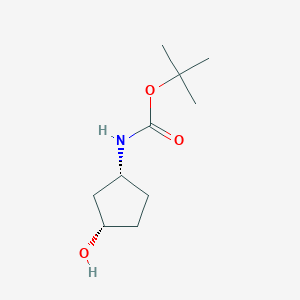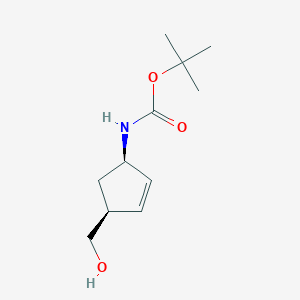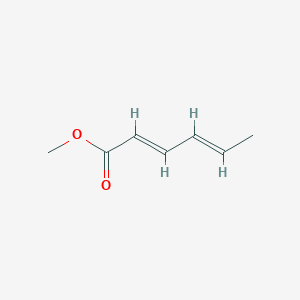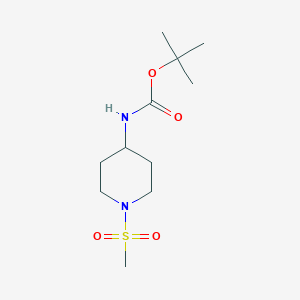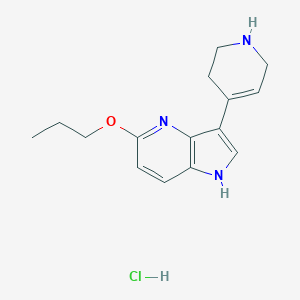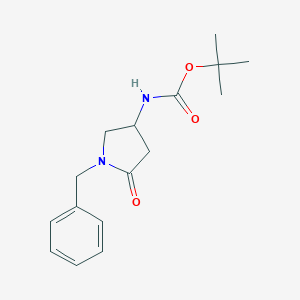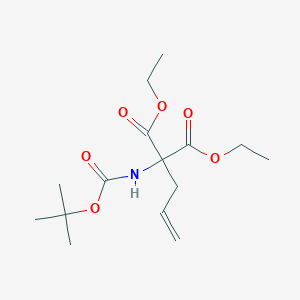
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate (DEAB) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DEAB is a malonic acid derivative that has an allyl group and a tert-butoxycarbonylamino group attached to the malonate moiety.
Mecanismo De Acción
The mechanism of action of Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate involves the inhibition of ALDH activity. ALDH is an enzyme that plays a crucial role in the metabolism of aldehydes. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate binds to the active site of ALDH and inhibits its activity. The inhibition of ALDH activity by Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate leads to the accumulation of toxic aldehydes, which induces differentiation or apoptosis of stem cells or cancer cells, respectively.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate are primarily related to its inhibition of ALDH activity. The accumulation of toxic aldehydes due to the inhibition of ALDH activity can lead to various cellular responses, such as differentiation or apoptosis. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has also been shown to induce oxidative stress, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a wide range of concentrations. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate is also stable and can be stored for extended periods without significant degradation. However, Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has some limitations for lab experiments. It is toxic and can induce oxidative stress, which can affect the results of experiments. Therefore, caution must be exercised when using Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate in lab experiments.
Direcciones Futuras
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has significant potential for future research. One of the most promising areas of research is in the development of cancer therapies. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Another area of research is in the study of stem cells. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has been shown to induce differentiation of stem cells, which can be used to generate specific cell types for tissue engineering and regenerative medicine. Further research is needed to explore the full potential of Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate in these areas.
Conclusion:
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate is a chemical compound that has significant potential in scientific research. Its inhibition of ALDH activity has important implications for the study of stem cells and cancer cells. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has several advantages for lab experiments, but caution must be exercised due to its toxicity. Future research is needed to explore the full potential of Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate in cancer therapy and regenerative medicine.
Métodos De Síntesis
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate can be synthesized using a multistep process that involves the reaction of diethyl malonate with allyl bromide to form diethyl 2-allylmalonate. This intermediate is then reacted with tert-butoxycarbonyl azide to form diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate. The synthesis of Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has been used in various scientific research applications. One of the most significant applications of Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate is in the study of stem cells. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has been shown to inhibit ALDH (aldehyde dehydrogenase) activity, which is essential for the maintenance of stem cells. The inhibition of ALDH activity by Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has been shown to induce differentiation of stem cells into specific cell types. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has also been used in the study of cancer cells. It has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
Propiedades
Número CAS |
135722-55-3 |
|---|---|
Nombre del producto |
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate |
Fórmula molecular |
C15H25NO6 |
Peso molecular |
315.36 g/mol |
Nombre IUPAC |
diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-prop-2-enylpropanedioate |
InChI |
InChI=1S/C15H25NO6/c1-7-10-15(11(17)20-8-2,12(18)21-9-3)16-13(19)22-14(4,5)6/h7H,1,8-10H2,2-6H3,(H,16,19) |
Clave InChI |
JZHKOSHRDYOGFE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC=C)(C(=O)OCC)NC(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C(CC=C)(C(=O)OCC)NC(=O)OC(C)(C)C |
Sinónimos |
DIETHYL 2-ALLYL-2-(TERT-BUTOXYCARBONYLAMINO)MALONATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



